molecular formula C12H9NO4S B12587501 (3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone CAS No. 647833-73-6

(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone

Katalognummer: B12587501
CAS-Nummer: 647833-73-6
Molekulargewicht: 263.27 g/mol
InChI-Schlüssel: PJVVIODYAMHNIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone is a chemical compound with the molecular formula C12H9NO4S It is characterized by the presence of a methoxy group attached to a thiophene ring and a nitrophenyl group attached to a methanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone typically involves the reaction of 3-methoxythiophene with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

3-Methoxythiophene+4-Nitrobenzoyl chloridePyridine, RefluxThis compound\text{3-Methoxythiophene} + \text{4-Nitrobenzoyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} 3-Methoxythiophene+4-Nitrobenzoyl chloridePyridine, Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic medium.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of (3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Methoxythiophen-2-yl)(4-chlorophenyl)methanone
  • (3-Methoxythiophen-2-yl)(4-methylphenyl)methanone
  • (3-Methoxythiophen-2-yl)(4-fluorophenyl)methanone

Uniqueness

(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone is unique due to the presence of both a methoxy group and a nitro group, which confer distinct electronic and steric properties

Eigenschaften

CAS-Nummer

647833-73-6

Molekularformel

C12H9NO4S

Molekulargewicht

263.27 g/mol

IUPAC-Name

(3-methoxythiophen-2-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C12H9NO4S/c1-17-10-6-7-18-12(10)11(14)8-2-4-9(5-3-8)13(15)16/h2-7H,1H3

InChI-Schlüssel

PJVVIODYAMHNIO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(SC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.